tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a fused bicyclic structure
Preparation Methods
The synthesis of Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate typically involves multiple steps, including the formation of the bicyclic core, introduction of the tert-butyl ester, and protection of the amine group with a benzyloxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amine site.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and benzyloxycarbonyl-protected amines. Compared to these compounds, Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is unique due to its fused bicyclic structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-10-25-17(15)16(12-22)21-18(23)26-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23) |
InChI Key |
JNYOIJQETTZRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2C(C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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